(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16117717
Molecular Formula: C21H19ClN4OS
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN4OS |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | (5E)-2-(4-chlorophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H19ClN4OS/c1-3-25(4-2)17-11-5-14(6-12-17)13-18-20(27)26-21(28-18)23-19(24-26)15-7-9-16(22)10-8-15/h5-13H,3-4H2,1-2H3/b18-13+ |
| Standard InChI Key | GAIXJLZZQNGFAZ-QGOAFFKASA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1, thiazolo[3,2-b] triazol-6(5H)-one, reflects its intricate heterocyclic framework. Key features include:
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A thiazolo[3,2-b] triazol-6-one core, which combines a thiazole ring fused with a 1,2,4-triazole moiety.
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A 4-chlorophenyl group at position 2, contributing hydrophobic and electron-withdrawing effects.
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A 4-(diethylamino)benzylidene substituent at position 5, introducing a conjugated π-system and tertiary amine functionality that may enhance solubility and bioactivity .
The E-configuration of the benzylidene group (denoted by "5E") is critical for maintaining planar conjugation, which influences electronic properties and receptor binding .
Physicochemical Characteristics
While direct data on this compound’s solubility, logP, or pKa are unavailable, analogs with similar substituents exhibit:
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Moderate hydrophobicity (logP ~2.5–3.5), enabling membrane permeability .
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Melting points between 180–220°C, typical for rigid heterocycles .
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UV-Vis absorption maxima near 320–350 nm due to the extended conjugation of the benzylidene group .
Synthetic Methodologies
Multicomponent Reaction Strategies
The synthesis of thiazolo[3,2-b][1, triazol-6-ones often employs one-pot multicomponent reactions. For example:
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Precursor Preparation: A triazole-thione intermediate (e.g., 2-(4-substituted-phenyl)-1,2,4-triazole-5-thione) is synthesized from precursors like ibuprofen or substituted hydrazines .
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Cyclocondensation: The thione reacts with chloroacetic acid and aromatic aldehydes (e.g., 4-diethylaminobenzaldehyde) in acetic acid/acetic anhydride under reflux, forming the thiazolo-triazole core .
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Purification: Recrystallization from ethanol or chromatography yields pure products .
For the target compound, 4-chlorophenyl and 4-diethylaminobenzaldehyde would serve as starting materials. Reported yields for analogous reactions range from 65–85% .
Stereochemical Considerations
The E-configuration of the benzylidene group is thermodynamically favored due to steric hindrance between the triazole ring and aldehyde substituent . Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm this geometry in related compounds .
| Compound | CC~50~ (µM) | EC~50~ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 5g | 167.9 | 35.7 | 4.7 |
| 5h | 120.6 | 49.8 | 2.4 |
| Ganciclovir | >100 | 7.3 | >13.7 |
CC~50~: Cytotoxic concentration; EC~50~: Effective concentration
The diethylamino group’s basicity may facilitate viral entry inhibition, as seen in compound 5g .
Mechanistic Insights
Topoisomerase I Inhibition
Molecular docking studies reveal that thiazolo-triazole derivatives interact with the Top1-DNA complex via:
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Hydrogen bonding between the triazole nitrogen and Asp533.
This dual mechanism disrupts DNA replication, analogous to camptothecin .
Reactive Oxygen Species (ROS) Generation
Electron-rich substituents (e.g., diethylamino) enhance ROS production in cancer cells, triggering apoptosis. In HEK293 cells, analogs induced 2–3-fold higher ROS levels compared to controls .
| Compound | CC~50~ (HEK293) | CC~50~ (Cancer Cells) | Selectivity Ratio |
|---|---|---|---|
| 2h | >100 µM | 10 µM | >10 |
| 2i | >100 µM | 1.2 µM | >83 |
The target compound’s chlorine atom may reduce off-target effects by increasing electrophilicity at the tumor site .
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